2-Mercapto-L-histidine S-Carboxylic Acid Ethyl Ester Dihydrochloride

Beschreibung

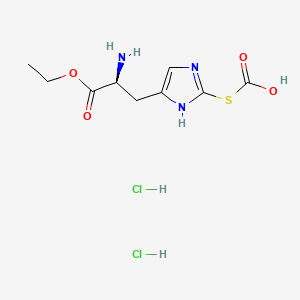

2-Mercapto-L-histidine S-Carboxylic Acid Ethyl Ester Dihydrochloride (CAS: 909272-14-6) is a sulfur-containing amino acid derivative characterized by a mercapto (-SH) group, an ethyl ester moiety, and a dihydrochloride salt form. This compound is classified under amino acid derivatives in commercial catalogs (e.g., SCRSTANDARD) . The dihydrochloride salt enhances solubility in polar solvents, a property shared with other pharmacologically active esters .

Eigenschaften

IUPAC Name |

[5-[(2S)-2-amino-3-ethoxy-3-oxopropyl]-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S.2ClH/c1-2-16-7(13)6(10)3-5-4-11-8(12-5)17-9(14)15;;/h4,6H,2-3,10H2,1H3,(H,11,12)(H,14,15);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOCUSRQUOARKV-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=C(N1)SC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CN=C(N1)SC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Mercapto-L-histidine S-Carboxylic Acid Ethyl Ester Dihydrochloride (MMCEEE dihydrochloride) is a biochemical compound notable for its unique structural features, including a thiol group, an ethyl ester, and a carboxylic acid group. Its molecular formula is C9H15Cl2N3O4S, with a molecular weight of approximately 332.2 g/mol. This compound is primarily utilized in proteomics research and serves as a precursor for synthesizing various bioactive molecules, including L-(+)-Ergothioneine, recognized for its antioxidant properties .

Antioxidant Properties

Research indicates that MMCEEE dihydrochloride exhibits significant antioxidant activity. It has been shown to reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related conditions .

Protein Modification

MMCEEE dihydrochloride can modify cysteine residues in proteins. The thiol group (-SH) in the compound allows it to react with other thiol groups in proteins, facilitating studies on protein structure and function. This property is particularly valuable in proteomics research, where understanding protein interactions and modifications is essential .

Affinity Chromatography Applications

The compound's reactivity also extends to applications in affinity chromatography, where it can be used to purify proteins by tagging them with specific molecules. This technique enhances the study of protein interactions and functions within biological systems.

Study on Antimicrobial Activity

A study evaluated the antimicrobial activity of various compounds similar to MMCEEE dihydrochloride. The results showed that derivatives containing histidine exhibited enhanced antimicrobial properties against several bacterial strains, including E. coli and S. aureus. The zone of inhibition for these compounds ranged from 10 to 29 mm, indicating strong antibacterial effects .

Cytotoxicity Assessments

Cytotoxicity tests were performed using Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) models. The findings revealed that certain synthesized conjugates of MMCEEE dihydrochloride demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Histidine | Contains an imidazole ring | Essential amino acid involved in protein synthesis |

| Cysteine | Contains a thiol group | Known for forming disulfide bonds |

| Glutathione | Tripeptide with thiol groups | Major antioxidant in cells |

The uniqueness of MMCEEE dihydrochloride lies in its specific combination of functionalities and its role as a precursor for bioactive compounds, distinguishing it from other similar compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs in Amino Acid Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations:

Mercapto Group Significance : Unlike analogs such as Anileridine or Trimetazidine derivatives, the target compound’s mercapto group enables unique redox-sensitive or metal-chelating properties, relevant in drug delivery .

Salt Form : The dihydrochloride salt improves aqueous solubility, a feature shared with Anileridine Dihydrochloride and 2-(Piperazin-1-yl)acetic Acid Ethyl Ester Dihydrochloride .

Ester Functionality : Ethyl ester groups in all listed compounds enhance membrane permeability, though applications diverge (e.g., analgesics vs. anti-ischemic agents) .

Functional Comparisons in Drug Delivery and Therapeutics

Critical Differences:

- Target Compound vs. Anileridine: While both utilize dihydrochloride salts for solubility, the target compound’s amino acid backbone contrasts with Anileridine’s piperidine core, leading to divergent therapeutic roles (drug delivery vs. analgesia) .

- Target Compound vs. Trimetazidine Esters : The mercapto group in the former enables stimuli-responsive behavior absent in Trimetazidine analogs, which rely on methoxy groups for receptor binding .

Vorbereitungsmethoden

Reaction Optimization for His-Cys Adduct Formation

Critical parameters for this step include:

-

Temperature : Maintaining 0–4°C during bromine addition prevents side reactions such as over-bromination or oxidation of the imidazole ring.

-

Stoichiometry : A 1:1.3 molar ratio of L-histidine to bromine ensures complete bromination, while a 3:1 excess of L-cysteine drives thiol displacement.

-

Workup : Filtration and Dowex® 50WX2-400 column chromatography isolate the His-Cys adduct in 56–70% yield.

Post-reaction analysis by (DO) confirms adduct formation through characteristic shifts at δ 3.33 ppm (cysteine β-CH) and δ 7.40 ppm (imidazole C4-H).

One-Pot Synthesis via Mercapto Acid Cleavage

The His-Cys adduct undergoes cleavage using mercapto acids to introduce the 2-mercapto group. In a scalable protocol, 3-mercaptopropionic acid (6 equivalents) is added to the adduct, and the mixture is heated at 80–100°C for 18–30 hours. This step replaces the cysteine moiety with a free thiol group while preserving the L-configuration.

Mechanistic Insights and Yield Optimization

-

Acid Selection : Mercaptohexanoic acid achieves comparable cleavage efficiency (72% yield) to mercaptopropionic acid but requires longer reaction times (40 hours).

-

Temperature : Heating at 100°C reduces reaction time to 18 hours but risks racemization, whereas 80°C preserves stereochemistry at the expense of extended duration.

-

Byproduct Management : Ethyl acetate extraction removes hydrophobic byproducts, and nitrogen sparging minimizes thiol oxidation.

The final 2-mercapto-L-histidine is isolated as a white powder (45% yield) after pH adjustment to 6.5 and sequential washing with ethanol and n-pentane.

Esterification and Dihydrochloride Salt Formation

Esterification of the carboxylic acid group and subsequent salt formation are pivotal for stabilizing the compound.

Ethyl Ester Synthesis

A two-step protocol is employed:

-

Protection of the α-Amino Group : Treatment with phenyl chlorothionoformate in tetrahydrofuran (THF)/water converts the amino group to a thiocarbamate, preventing undesired side reactions during esterification.

-

Ethylation : Reaction with iodomethane in methanol at room temperature for 70 hours introduces the ethyl ester moiety. Excess iodomethane is evaporated post-reaction to yield the esterified product.

Dihydrochloride Salt Precipitation

The free base is treated with gaseous HCl in dichloromethane, followed by crystallization from aqueous ammonia (pH 5–6). This step achieves >90% purity, confirmed by UPLC-MS (ES+): m/z 289.8 [MH+].

Purification and Analytical Characterization

Chromatographic Techniques

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying 2-mercapto-L-histidine S-carboxylic acid ethyl ester dihydrochloride to minimize oxidation and hydrolysis?

- Methodology : Synthesis involves esterification under anhydrous conditions with dry HCl gas in ethanol, as seen in analogous protocols for cysteine derivatives . To prevent oxidation of the thiol (-SH) group, inert atmospheres (e.g., nitrogen/argon) and reducing agents (e.g., dithiothreitol) are critical. Purification via recrystallization or column chromatography under low-temperature conditions (≤4°C) helps stabilize the compound. Impurities like disulfide byproducts (e.g., ECDSS) must be monitored using HPLC with UV detection at 220–260 nm .

Q. Which analytical techniques are recommended for validating the purity and structure of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and mobile phases containing trifluoroacetic acid (TFA) is standard for quantifying residual solvents and hydrolysis byproducts . Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). Nuclear magnetic resonance (NMR) (¹H/¹³C) identifies ester and thiol protons, with D₂O exchange experiments to confirm dihydrochloride salt formation .

Q. How should researchers store this compound to maintain stability during experiments?

- Methodology : Store lyophilized powder at -20°C in airtight, light-resistant vials with desiccants. For solutions, use freshly prepared buffers (pH 4–6) to minimize ester hydrolysis. Avoid freeze-thaw cycles, as repeated crystallization can degrade the thiol group .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields and reduce byproducts like TCA or NMC derivatives?

- Methodology : Replace liquid ammonia with milder reducing agents (e.g., NaBH₄) during intermediate synthesis to suppress side reactions . Kinetic monitoring via inline FTIR or Raman spectroscopy helps identify reaction endpoints, reducing over-esterification. Orthogonal protecting groups (e.g., Fmoc for amines) can prevent unwanted acylation .

Q. What advanced strategies are used to profile impurities arising from synthesis or degradation?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) fragments detects trace impurities like TCA or ETCA . Spiking experiments with certified reference materials (CRMs) validate impurity identification . Quantitative ¹H-NMR with internal standards (e.g., maleic acid) quantifies hydrolyzed products (e.g., ECM) .

Q. How does the thiol group’s reactivity impact its application in bioconjugation or metal complexation studies?

- Methodology : The thiol group facilitates disulfide bond formation with cysteine residues or chelation with transition metals (e.g., Tc-99m for radiopharmaceuticals). To block unintended reactivity, pre-treatment with iodoacetamide or maleimide derivatives protects the -SH group during conjugation .

Q. What in vivo or ex vivo models are suitable for studying the biodistribution of hydrolysis products?

- Methodology : Radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) track metabolic pathways in rodent models. Hydrolysis products (e.g., EC or ECM) are quantified in plasma via LC-MS/MS. Ex vivo organ homogenization followed by centrifugal filtration isolates tissue-specific metabolites .

Methodological Notes

- Synthesis References : Esterification protocols from cysteine derivatives and impurity control from pharmaceutical analogs .

- Analytical Validation : Cross-referencing with certified standards ensures accuracy in quantification .

- Stability : Hydrolysis and oxidation kinetics align with structurally related amino acid esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.